9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
9-(2,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11-6-7-13(12(2)10-11)22-8-5-9-23-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h6-7,10H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLGDXXRBZPWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine derivative family and has garnered attention due to its potential biological activities. This article aims to compile and analyze the available literature on the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a pyrimidine ring fused with a purine base, which is significant for its biological interactions.
Anticancer Properties
Research indicates that derivatives of purines exhibit notable anticancer activity. In particular, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For example:
- Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical carcinoma), and SW620 (colorectal adenocarcinoma) cells.
- Mechanism : These compounds often induce apoptosis and inhibit key signaling pathways involved in cell growth and survival.
A study highlighted that certain purine derivatives showed IC50 values as low as 0.79 µM against pancreatic adenocarcinoma cells (CFPAC-1), indicating strong antiproliferative effects .
GABA Modulation
Another significant aspect of the biological activity of related compounds is their effect on neurotransmitter systems. For instance:
- GABA Levels : Some derivatives have been reported to increase GABA levels significantly (up to 118%) while inhibiting GABA transaminase enzyme activity in vitro .
- Implications : This modulation suggests potential applications in treating neurological disorders where GABAergic signaling is disrupted.
Study 1: Anticancer Efficacy
In a recent study evaluating the cytotoxicity of various purine derivatives against cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 0.79 | Apoptosis induction |
| Compound B | HeLa | 1.5 | Cell cycle arrest |
| This compound | SW620 | TBD | TBD |
Study 2: Neuropharmacological Effects
A pharmacological evaluation indicated that compounds similar to our target molecule effectively modulate neurotransmitter levels:
| Compound | Effect on GABA (%) | Enzyme Inhibition |
|---|---|---|
| Compound C | +118% | GABA transaminase |
| Compound D | +95% | GABA transaminase |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Effects : The 2,4-dimethylphenyl group in the target compound enhances lipophilicity compared to halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl in ). Ethyl or propynyl substituents (as in ) reduce steric hindrance, improving synthetic yields (93% vs. 70% for ethenyl derivatives).
- Synthetic Efficiency : Microwave-assisted methods (e.g., ) offer environmental advantages over traditional reflux but lack reported yield data.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Key Observations :
- Neurodegenerative Targets : The target compound’s 2,4-dimethylphenyl group may optimize MAO-B inhibition compared to dihydroxyphenethyl derivatives (e.g., ), which prioritize dopamine receptor interactions.
- Hybrid Ligands: Compound 5 demonstrates the impact of isoquinoline moieties on dual receptor/enzyme targeting, a strategy absent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
